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Compound of Interest

Compound Name: 2-(3-Pyridinyloxy)-3-pyridinamine
CAS No.: 214758-94-8
Cat. No.: B3116219

Get Quote

Executive Summary & Molecule Profile

2-(3-Pyridinyloxy)-3-pyridinamine is a specialized bis-pyridyl ether intermediate employed in
the development of kinase inhibitors (e.g., VEGFR, c-Met) and nicotinic acetylcholine receptor
(nAChR) ligands. Its structure features a 3-aminopyridine core substituted at the 2-position with
a 3-pyridyloxy group. This specific connectivity—linking two electron-deficient pyridine rings via
an ether bridge adjacent to an amine—presents unique synthetic challenges regarding
nucleophilic aromatic substitution (

) regioselectivity and reduction fidelity.

Chemical Identity
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Property Detail
IUPAC Name 2-(Pyridin-3-yloxy)pyridin-3-amine
CAS Number 214758-94-8

Molecular Formula

Molecular Weight 187.20 g/mol

Bis-heteroaryl ether linkage; vicinal amino-ether
Key Structural Features ] )
motif; amphoteric character.

Retrosynthetic Analysis & Pathway Evolution

The synthesis of 2-(3-Pyridinyloxy)-3-pyridinamine has evolved from linear "discovery"
routes to convergent "process” routes. The primary disconnection occurs at the ether linkage (

bond) or the amine functionality (

).

Pathway A: The Nucleophilic Aromatic Substitution ()
Route (Dominant)

This is the standard discovery and scale-up route. It leverages the high reactivity of 2-chloro-3-
nitropyridine towards nucleophiles due to the ortho-nitro effect.

e Step 1 (
): Coupling of 2-chloro-3-nitropyridine with 3-hydroxypyridine.

o Step 2 (Reduction): Chemoselective reduction of the nitro group to the primary amine.

Pathway B: The Metal-Catalyzed Cross-Coupling Route
(Alternative)

Used when avoiding energetic nitro intermediates or when starting from 2-halo-3-
aminopyridines directly.
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e Step 1 (Ullmann/Buchwald): Coupling of 2-bromo-3-aminopyridine (or protected variant) with
3-hydroxypyridine using Cu or Pd catalysis.

o Challenges: Requires expensive catalysts and often high temperatures; the free amine can
poison catalysts.

Mechanistic Analysis of the Core Synthesis

(Pathway A)
Step 1: Ether Formation via

The reaction between 2-chloro-3-nitropyridine and 3-hydroxypyridine is the critical bond-
forming step.

e Mechanism: The 3-hydroxypyridine (acting as a phenoxide-like nucleophile under basic
conditions) attacks the C-2 position of the 2-chloro-3-nitropyridine. The ortho-nitro group
activates the C-Cl bond by withdrawing electron density and stabilizing the Meisenheimer
complex intermediate.

o Regioselectivity: High. The C-2 position is significantly more electrophilic than other positions
due to the combined inductive effects of the ring nitrogen and the nitro group.

o Base Selection: Inorganic bases like

or
in polar aprotic solvents (DMF, DMSO, NMP) are standard.

often provides higher yields due to the "cesium effect” (improved solubility and naked anion
reactivity).

Step 2: Nitro Reduction

The conversion of the nitro group to the amine must be chemoselective to avoid reducing the
pyridine rings or cleaving the ether linkage.

o Catalytic Hydrogenation:
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(1-3 atm) over
or

in methanol/ethanol. This is the cleanest method but requires careful handling of pyrophoric
catalysts.

e Chemical Reduction: Iron powder (

) in acetic acid or aqueous

. This method is robust and avoids high-pressure equipment, making it suitable for early-
phase scale-up.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3-Pyridinyloxy)-3-
nitropyridine (Intermediate)

Reagents: 2-Chloro-3-nitropyridine (1.0 equiv), 3-Hydroxypyridine (1.1 equiv),
(2.0 equiv), DMF (10 vol).

o Charge a reaction vessel with 2-chloro-3-nitropyridine and 3-hydroxypyridine in DMF.
e Add

in one portion at ambient temperature.

e Heat the mixture to 80—-90°C for 4-6 hours. Monitor by HPLC/TLC for consumption of the
chloride.

o Workup: Cool to room temperature. Pour into ice-water (20 vol). The product often
precipitates as a solid.

« |solation: Filter the solid, wash with water, and dry under vacuum. If no precipitate forms,
extract with EtOAc, wash with brine, dry over

, and concentrate.

 Yield Target: 85-95%.
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Protocol B: Reduction to 2-(3-Pyridinyloxy)-3-
pyridinamine
Reagents: Nitro intermediate (1.0 equiv), 10% Pd/C (5-10 wt%), MeOH (10 vol), Hydrogen gas.

Dissolve the nitro intermediate in MeOH (or EtOH) in a hydrogenation vessel.
Inert the vessel with nitrogen (3 cycles).

Add the Pd/C catalyst carefully (wetted with water to prevent ignition).
Pressurize with

(30-50 psi) and stir vigorously at room temperature for 2—4 hours.

Monitor: Check for disappearance of the yellow nitro compound color and HPLC
confirmation.

Workup: Filter through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

Purification: Concentrate the filtrate. The residue can be recrystallized from EtOAc/Heptane
or converted to a hydrochloride salt for stability.

Yield Target: 90-95%.

Process Safety & Impurity Management
Critical Safety Parameters

Nitropyridines: 2-Chloro-3-nitropyridine is an energetic compound. Differential Scanning
Calorimetry (DSC) should be performed to determine the onset of decomposition. Avoid
heating dry solids.

Hydrogenation: Standard hydrogen safety protocols (grounding, oxygen exclusion) are
mandatory.

Pyridine Toxicity: Both starting materials and products are pyridine derivatives; handle in a
fume hood to avoid inhalation of vapors/dust.
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Impurity Profile

Impurity Type

Origin Control Strategy

Hydrolysis Product

Use anhydrous DMF/DMSO;
store

Hydrolysis of 2-CI-3-nitro to 2-
hydroxy-3-nitropyridine (due to

wet solvent). dry

Bis-alkylation

Highly unlikely due to steric

hindrance and stoichiometry, o

) o Control stoichiometry (1.05—
but theoretically possible if 3- )

o ] 1.1 equiv of phenol).
hydroxypyridine has competing

nucleophilic sites.

Over-reduction

Avoid high pressures (>100
Reduction of the pyridine ring psi) or PtO2 in acidic media.
(piperidine formation). Use Pd/C under mild

conditions.

Visualization of Pathways
Diagram 1: Synthetic Logic Flow (Graphviz)
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Caption: The primary synthesis route via Nucleophilic Aromatic Substitution (

) followed by Nitro Reduction.

Diagram 2: Reaction Mechanism Detail
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Caption: Simplified mechanistic flow of the SnAr reaction stabilized by the ortho-nitro group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Pyridine synthesis [organic-chemistry.org]
e 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: Synthesis and Process Development
of 2-(3-Pyridinyloxy)-3-pyridinamine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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